molecular formula C20H18O6 B13657100 3,6-Di-O-benzoyl-D-glucal

3,6-Di-O-benzoyl-D-glucal

Cat. No.: B13657100
M. Wt: 354.4 g/mol
InChI Key: MXJFEWOUOTWSTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Di-O-benzoyl-D-glucal can be synthesized from D-glucal through a series of esterification reactions. The hydroxyl groups at positions 3 and 6 are selectively protected using benzoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 3,6-Di-O-benzoyl-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,6-Di-O-benzoyl-D-glucal is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3,6-Di-O-benzoyl-D-glucal involves its ability to act as a glycosyl donor in glycosylation reactions. The benzoyl groups facilitate the formation of glycosidic bonds by stabilizing the intermediate states during the reaction. This compound targets specific enzymes and pathways involved in carbohydrate synthesis and modification .

Comparison with Similar Compounds

Uniqueness: 3,6-Di-O-benzoyl-D-glucal is unique due to its selective benzoylation at positions 3 and 6, which provides specific reactivity and stability advantages in synthetic applications. The benzoyl groups offer better protection and can be selectively removed under milder conditions compared to other protecting groups .

Properties

IUPAC Name

(4-benzoyloxy-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c21-18-16(26-20(23)15-9-5-2-6-10-15)11-12-24-17(18)13-25-19(22)14-7-3-1-4-8-14/h1-12,16-18,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFEWOUOTWSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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